1-(Ethoxymethyl)propylamine hydrochloride

Description

Nomenclature and Synonyms

1-(Ethoxymethyl)propylamine hydrochloride is systematically named according to IUPAC guidelines as N-(2-chloroethyl)-N-ethylpropan-1-amine hydrochloride. Its molecular formula is C₆H₁₆ClNO, with a molecular weight of 153.65 g/mol. Common synonyms include:

- This compound

- Ethyl-n-propyl-beta-chloroethylamine hydrochloride

- N-(2-Chloroethyl)-N-ethylpropylamine hydrochloride

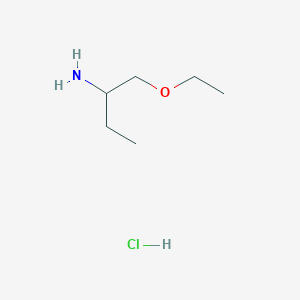

The compound’s SMILES notation is NC(COCC)CC.Cl , reflecting its ethoxymethyl and amine functional groups. Its CAS registry number, 69450-89-1 , is widely used for unambiguous identification in chemical databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₆ClNO | |

| Molecular Weight | 153.65 g/mol | |

| SMILES | NC(COCC)CC.Cl | |

| CAS Number | 69450-89-1 |

Historical Context and Discovery

The synthesis of this compound emerged from mid-20th-century efforts to develop alkylating agents for medicinal chemistry. Early patents and academic studies focused on modifying amine structures to enhance reactivity in nucleophilic substitution reactions. Its inclusion in PubChem (CID 202692) and commercial catalogs by 2016 marked its adoption as a reagent in organic synthesis. The compound’s structural flexibility—combining ethoxy, methyl, and amine groups—made it a candidate for probing steric and electronic effects in reaction mechanisms.

Relevance in Modern Chemical Research

In contemporary research, this compound serves as a precursor in pharmaceutical intermediates and agrochemicals. Its ethoxymethyl group enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. Recent studies highlight its utility in:

Overview of Research Objectives and Scope

This article examines the compound’s:

- Synthetic pathways : Optimizing yields and purity.

- Reactivity profiles : Comparing nucleophilic substitution kinetics with analogous amines.

- Applications : Highlighting case studies in drug discovery and materials science.

Subsequent sections will explore these themes, emphasizing structural versatility and methodological innovations.

Properties

IUPAC Name |

1-ethoxybutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-3-6(7)5-8-4-2;/h6H,3-5,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGHUVMQTVUYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662980 | |

| Record name | 1-Ethoxybutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69450-89-1 | |

| Record name | 1-Ethoxybutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 1-(Ethoxymethyl)propylamine hydrochloride involves a two-step process:

Synthesis of 1-(Ethoxymethyl)propylamine: This is achieved by reacting 3-chloropropanol with ethylamine.

Formation of Hydrochloride Salt: The resulting 1-(Ethoxymethyl)propylamine is then reacted with hydrochloric acid to form this compound.

Chemical Reactions Analysis

1-(Ethoxymethyl)propylamine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Oxidation and Reduction:

Formation of Amides: It can react with carboxylic acids or their derivatives to form amides.

Scientific Research Applications

Pharmaceutical Research

1-(Ethoxymethyl)propylamine hydrochloride is primarily utilized in pharmaceutical research as a biochemical tool. Its unique structure allows it to interact with various biological targets, making it valuable for studying drug-receptor interactions.

Biochemical Applications

This compound is also employed in proteomics research, where it serves as a biochemical agent for studying protein interactions and modifications. Its ability to solubilize proteins enhances the efficiency of biochemical assays, making it a crucial component in various experimental setups .

Case Study: Interaction with Neurotransmitter Receptors

A recent study investigated the interaction of this compound with serotonin receptors. The findings suggested that the compound could potentially modulate receptor activity, indicating its usefulness in developing new therapeutic agents targeting mood disorders.

Synthetic Chemistry

The versatility of this compound extends to synthetic chemistry, where it is used as a building block for synthesizing other compounds. Its ethoxymethyl group enhances reactivity compared to simpler amines, allowing for diverse applications in organic synthesis.

Industrial Applications

In addition to its research applications, this compound has potential uses in biopharma production and clinical diagnostics. Its properties make it suitable for developing bioprocessing products that require precise biochemical interactions .

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)propylamine hydrochloride is not well-documented. as an amine, it likely interacts with various molecular targets and pathways involving amine groups. Further research is needed to elucidate its specific mechanisms and molecular targets .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 1-(Ethoxymethyl)propylamine hydrochloride with five analogous compounds:

Functional Group and Pharmacological Insights

- Ethoxymethyl vs. The cyclopropane ring in the latter introduces conformational strain, which can improve target binding affinity in drug design .

- Primary Amine vs. Tricyclic Systems: Propylamine hydrochloride () is a simple amine used in analytical chemistry, while Doxepin’s tricyclic structure () enables serotonin/norepinephrine reuptake inhibition, demonstrating how structural complexity correlates with therapeutic activity .

- Chiral vs. Achiral Centers : The (1S)-1-(3,5-Difluorophenyl)propylamine hydrochloride () highlights the importance of chirality in drug efficacy, as enantiomers often exhibit divergent biological activities. The target compound’s lack of specified chirality suggests broader synthetic utility .

Physicochemical Properties

- Solubility : The ethoxymethyl group in the target compound confers moderate lipophilicity (logP ~1.5 estimated), intermediate between the hydrophilic propylamine HCl (logP ~-0.5) and the highly lipophilic Doxepin (logP ~4.5) .

- Synthetic Accessibility : The ethoxymethyl group can be introduced via alkylation of propylamine with chloromethyl ethyl ether, a simpler process compared to the cyclopropanation required for ’s compound or the multi-step synthesis of Doxepin .

Research and Industrial Relevance

- Pharmaceutical Intermediates : this compound’s ether linkage may stabilize the amine against oxidation, making it suitable for synthesizing stable prodrugs or modified APIs .

- Analytical Utility: Propylamine HCl’s role in buffer preparation () underscores the importance of simple amines in non-therapeutic applications, contrasting with the target compound’s niche research use .

Biological Activity

1-(Ethoxymethyl)propylamine hydrochloride (EMPA-HCl) is a compound with significant potential in biochemical and pharmacological research. Its unique structure, characterized by an ethoxymethyl group attached to a propylamine backbone, enhances its solubility and reactivity, making it a valuable candidate for various biological applications.

- Molecular Formula : C₆H₁₆ClNO

- Molecular Weight : 153.65 g/mol

- Appearance : White to off-white solid

- Solubility : Highly soluble in water due to the hydrochloride form, facilitating its use in biological studies and applications.

The biological activity of EMPA-HCl is primarily attributed to its interaction with neurotransmitter receptors and various enzymes. Preliminary studies indicate that it may exhibit binding affinities with specific receptors, although comprehensive data on these interactions are still limited. The compound's mechanism of action likely involves:

- Receptor Binding : Potential interaction with neurotransmitter receptors, affecting neurotransmission and signaling pathways.

- Enzyme Inhibition : Possible inhibition of certain enzymes, leading to modulation of metabolic pathways.

Biological Applications

This compound has shown promise in several areas of research:

- Neuropharmacology : Due to its structural similarity to other amines known for neuroactive properties, EMPA-HCl may be explored for its effects on conditions such as epilepsy and neuropathic pain.

- Synthetic Chemistry : Its reactivity makes it useful in synthetic pathways for developing novel compounds with therapeutic potential .

Case Studies and Research Findings

While detailed studies specifically focusing on EMPA-HCl are scarce, several related studies provide insights into its potential applications:

- A study investigating compounds similar to EMPA-HCl found that they could modulate receptor activity, suggesting that EMPA-HCl may have similar effects. These compounds were screened for their ability to inhibit the Type III secretion system in bacteria, indicating potential antimicrobial properties .

- Another research project examined the pharmacodynamics of structurally related compounds, revealing that variations in substituents significantly influenced their biological activity. This underscores the importance of the ethoxymethyl group in enhancing solubility and receptor interaction .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₁₆ClNO | Enhanced solubility; potential neuroactive properties |

| Propylamine | C₃H₉N | Basic amine; lacks substituents for enhanced activity |

| Ethylaminopropane | C₅H₁₃N | Contains ethyl group; used in various synthetic routes |

| 1-Methoxymethyl-cyclopropylamine hydrochloride | C₇H₁₅ClN | Cyclopropane structure; distinct reactivity patterns |

The unique ethoxymethyl group in EMPA-HCl distinguishes it from simpler amines, enhancing both its solubility and reactivity, which is crucial for its applications in biological research.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Binding Kinetics : Detailed studies on the binding kinetics and selectivity towards various neurotransmitter receptors.

- In Vivo Studies : Exploration of the compound's effects in animal models to assess its therapeutic potential in treating neurological disorders.

- Synthetic Applications : Investigating its utility as a building block in synthesizing more complex bioactive molecules.

Q & A

Q. What are the standard synthetic routes for 1-(Ethoxymethyl)propylamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves a two-step process:

Amine Alkylation : Reacting propanamine with ethoxymethyl chloride under basic conditions (e.g., NaOH/KOH) to form the ethoxymethylpropylamine intermediate.

Hydrochloride Formation : Treating the free amine with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

Optimization includes adjusting reaction temperature (40–60°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios (1:1.2 amine:alkylating agent). Continuous flow reactors and automated pH/temperature control systems improve reproducibility in scaled-up syntheses .

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for ethoxymethyl (–OCH–) and propylamine (–CHNH) groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHClNO with exact mass 151.076 g/mol).

- HPLC-PDA : Purity assessment (>99%) using reverse-phase columns (C18) with UV detection at 210 nm .

Q. How do solubility and stability profiles impact experimental design?

The hydrochloride salt form improves aqueous solubility (e.g., >50 mg/mL in water at 25°C) but may hydrolyze under alkaline conditions. Stability studies should include:

- pH-dependent degradation assays (pH 2–9).

- Long-term storage recommendations (2–8°C in desiccated environments) .

Advanced Research Questions

Q. How can computational tools predict retrosynthetic pathways for novel derivatives of this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. For example:

- Retrosynthetic Disconnection : Target the ethoxymethyl-propylamine bond, suggesting precursors like propanamine and ethoxymethyl halides.

- Feasibility Scoring : Algorithms prioritize routes with high atom economy (>70%) and low toxicity reagents .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in receptor binding assays (e.g., MAO inhibition vs. serotonin reuptake) may arise from:

Q. How can mechanistic studies elucidate its interactions with neurological targets?

Q. What methodologies are used to assess pharmacokinetics and metabolic pathways?

Q. How do structural modifications influence physicochemical and pharmacological properties?

- Ethoxymethyl vs. Cyclopropyl Substituents : Compare logP (hydrophobicity) and bioavailability using Hansch analysis.

- Salt Forms : Hydrochloride vs. sulfate salts alter dissolution rates (e.g., intrinsic dissolution rate >1 mg/cm/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.